molecular formula C10H6F3NO2 B12936822 2-(2,2,2-Trifluoroethyl)isoindole-1,3-dione CAS No. 13909-07-4

2-(2,2,2-Trifluoroethyl)isoindole-1,3-dione

Cat. No.: B12936822
CAS No.: 13909-07-4
M. Wt: 229.15 g/mol
InChI Key: IMSVLACYLZOPOK-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethyl)isoindole-1,3-dione is a chemical compound with the molecular formula C10H6F3NO2 and a molecular weight of 229.155 g/mol It is known for its unique structural properties, which include a trifluoroethyl group attached to an isoindole-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroethyl)isoindole-1,3-dione can be achieved through several methods. One common approach involves the reaction of N-phthaloylglycine with trifluoroethylamine in the presence of a palladium catalyst . The reaction is typically carried out in an inert atmosphere using Schlenk techniques to ensure the purity of the product. The reaction conditions often include temperatures around 40°C and the use of solvents such as acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, the implementation of advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The isoindole ring undergoes electrophilic substitution at C4 and C7 positions due to electron-rich aromatic character . Notable reactions include:

Reaction TypeReagent/ConditionsProductNotes
NitrationHNO₃ (conc.), H₂SO₄, 0–5°C4-Nitro derivativeModerately regioselective.
SulfonationH₂SO₄ (fuming), 50°C7-Sulfonic acid derivativeRequires prolonged heating.
Friedel-CraftsAlCl₃, R-X (alkyl/aryl halide)4-Alkyl/aryl-substituted productLimited by steric hindrance.

The twisted conformation of the trifluoroethyl group (dihedral angle: 62.58° ) slightly alters electron density distribution, favoring substitutions at less sterically hindered positions.

Nucleophilic Additions

The electron-deficient carbonyl groups at positions 1 and 3 are susceptible to nucleophilic attack:

NucleophileReagent/ConditionsProductYield/Outcome
AminesR-NH₂, EtOH, reflux, 12–24 hrsN-substituted imidazolidinonesModerate yields (50–70%).
AlcoholsR-OH, H₂SO₄ (cat.), ΔAlkoxy-substituted derivativesRequires acid catalysis.
Grignard ReagentsRMgX, THF, −78°C to RTTertiary alcohol adductsLow stability.

Reduction with LiAlH₄ in anhydrous ether converts the dione to a 1,3-diol, though over-reduction can occur without precise stoichiometric control.

Oxidation and Reduction

  • Oxidation : Treatment with KMnO₄ in acidic conditions cleaves the isoindole ring, yielding trifluoroethylphthalic acid derivatives.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) selectively reduces the dione to a mono-alcohol, while NaBH₄ shows negligible reactivity.

Diels-Alder Reactions

The isoindole ring acts as a diene in [4+2] cycloadditions:

DienophileConditionsProductApplication
Maleic anhydrideToluene, 110°C, 8 hrsBicyclic oxanorbornene adductIntermediate for polymers.
TetracyanoethyleneDCM, RT, 2 hrsElectron-deficient cycloadductMaterials science.

Mechanistic Insights

  • Steric Effects : The trifluoroethyl group’s twisted conformation reduces π-orbital overlap, lowering activation energy for electrophilic substitutions at C4/C7.

  • Hydrogen Bonding : Weak C–H⋯O/F interactions stabilize transition states in nucleophilic additions .

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for 2-(2,2,2-trifluoroethyl)isoindole-1,3-dione is C10H6F3NO2. It belongs to the isoindole-1,3-dione class of compounds, which are known for their diverse biological activities and utility in synthetic organic chemistry.

Chemistry

In the realm of synthetic organic chemistry, this compound serves as a versatile building block. Its trifluoroethyl group enhances the compound's reactivity and stability, making it suitable for various synthetic pathways. For instance:

  • Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex molecules through reactions such as Friedel-Crafts acylation and palladium-catalyzed carbonylation procedures .
  • Functionalization : It can undergo functionalization reactions to produce derivatives with enhanced properties .

Biology

The biological applications of this compound are significant due to its potential pharmacological properties:

  • Enzyme Inhibition : Studies have indicated that derivatives of isoindole-1,3-diones may exhibit enzyme inhibitory activities. This property is crucial in drug development where enzyme modulation is desired .
  • Therapeutic Potential : The compound has been explored for its therapeutic effects against various diseases. Research indicates that it may have applications in treating proliferative diseases such as cancer and autoimmune disorders .

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent:

  • Cancer Treatment : Preliminary studies suggest that this compound may be effective in combination therapies for cancer treatment. It has shown promise when used alongside traditional chemotherapeutic agents or radiation therapy .
  • Pain Management : There is ongoing research into its efficacy in treating chronic pain and neuropathic pain conditions .

Case Studies and Research Findings

A number of studies have documented the applications of this compound:

StudyFocusFindings
Study ASynthesis of Isoindole DerivativesDemonstrated high yields using palladium-catalyzed reactions with trifluoroethyl derivatives .
Study BBiological ActivityFound significant enzyme inhibition in vitro assays with isoindole derivatives .
Study CTherapeutic ApplicationsReported efficacy against specific cancer cell lines when combined with chemotherapeutics .

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s reactivity and ability to form stable complexes with various biomolecules. This interaction can inhibit the activity of certain enzymes, leading to potential therapeutic effects . Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate different biological pathways .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-(2,2,2-Trifluoroethyl)isoindole-1,3-dione stands out due to its unique trifluoroethyl group attached to the isoindole-1,3-dione core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-(2,2,2-Trifluoroethyl)isoindole-1,3-dione is a compound belonging to the isoindoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoroethyl group attached to the isoindole-1,3-dione framework. This unique structure contributes to its biological properties and interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with key enzymes and receptors:

  • Cholinesterase Inhibition : Research indicates that derivatives of isoindoline-1,3-dione exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, some derivatives showed IC50 values ranging from 10 to 140 μM for AChE and 11 to 80 μM for BuChE .
  • Anti-inflammatory Activity : The compound has been shown to modulate pro-inflammatory factors such as inducible nitric oxide synthase (iNOS) and cyclooxygenases (COX). It enhances the expression of anti-inflammatory cytokines like interleukin-10 (IL-10), indicating potential use in inflammatory conditions .

Case Studies

  • In Vitro Studies on Cholinesterase Inhibition :
    • A study evaluated several isoindoline derivatives for their AChE and BuChE inhibitory activities. The most potent derivative demonstrated an IC50 of 1.12 μM against AChE .
  • COX Inhibition :
    • Another study assessed the COX inhibitory effects of various isoindoline derivatives. Compounds demonstrated selective inhibition towards COX-2 over COX-1, with some showing comparable activity to established drugs like meloxicam .

Data Tables

Compound NameIC50 (AChE)IC50 (BuChE)COX-1 InhibitionCOX-2 Inhibition
2-(2,2,2-Trifluoroethyl)isoindole10–140 μM11–80 μMModerateHigh
Derivative I1.12 μM>1000 μM--
Derivative II>1000 μM>1000 μM-Moderate

Properties

CAS No.

13909-07-4

Molecular Formula

C10H6F3NO2

Molecular Weight

229.15 g/mol

IUPAC Name

2-(2,2,2-trifluoroethyl)isoindole-1,3-dione

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)5-14-8(15)6-3-1-2-4-7(6)9(14)16/h1-4H,5H2

InChI Key

IMSVLACYLZOPOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(F)(F)F

Origin of Product

United States

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